Methyl 2-(5-bromopyridin-2-yl)-2-methylpropanoate
Description
Methyl 2-(5-bromopyridin-2-yl)-2-methylpropanoate is an ester derivative featuring a pyridine ring substituted with a bromine atom at the 5-position and a methylpropanoate group at the 2-position. This compound is structurally characterized by its brominated pyridine core, which confers unique electronic and steric properties. The ester functional group enhances its lipophilicity, making it a valuable intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors or halogenated bioactive molecules.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(5-bromopyridin-2-yl)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-10(2,9(13)14-3)8-5-4-7(11)6-12-8/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMLLFLMLQPLAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=C(C=C1)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869349-03-1 | |
| Record name | methyl 2-(5-bromopyridin-2-yl)-2-methylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(5-bromopyridin-2-yl)-2-methylpropanoate can be synthesized through several methods. One common approach involves the reaction of 2-(5-bromopyridin-2-yl)acetonitrile with thionyl chloride (SOCl2) in anhydrous methanol (MeOH). The reaction mixture is stirred at room temperature for several hours, followed by concentration to dryness .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 5-position of the pyridine ring undergoes nucleophilic aromatic substitution (NAS) and transition metal-catalyzed cross-coupling reactions.
Key Reactions:
-
Nucleophilic Substitution :
-
Amine Substitution : Reacts with primary/secondary amines (e.g., morpholine, piperidine) in polar aprotic solvents (DMF, DMSO) at 80–100°C to yield 5-aminopyridine derivatives .
Example: -
Thiol Substitution : Reacts with thiols (e.g., benzyl mercaptan) under basic conditions (K₂CO₃) to form thioether-linked products .
-
Reagents and Conditions:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Amine substitution | Amines, NaH/K₂CO₃, DMF, 80–100°C | 5-Aminopyridine derivatives |
| Thiol substitution | Thiols, K₂CO₃, DMF, RT–60°C | 5-Thioether pyridine derivatives |
Oxidation and Reduction
The ester and pyridine moieties participate in redox reactions:
Oxidation:
-
Ester to Carboxylic Acid : Hydrolysis under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions yields 2-(5-bromopyridin-2-yl)-2-methylpropanoic acid.
-
Pyridine Ring Oxidation : Limited reactivity due to electron-withdrawing bromine, but strong oxidants (e.g., KMnO₄) may form pyridine N-oxide derivatives.
Reduction:
-
Ester to Alcohol : Lithium aluminum hydride (LiAlH₄) reduces the ester to 2-(5-bromopyridin-2-yl)-2-methylpropan-1-ol.
Example:
Cross-Coupling Reactions
The bromine atom facilitates metal-catalyzed couplings, enabling C–C bond formation:
Suzuki-Miyaura Coupling:
-
Reacts with aryl/heteroaryl boronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis in toluene/EtOH at 90°C to form biaryl derivatives .
Example:
Buchwald-Hartwig Amination:
Reaction Data:
| Coupling Type | Catalysts/Conditions | Yield Range |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, toluene/EtOH, 90°C | 65–85% |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos, KOtBu, dioxane, 100°C | 70–90% |
Functional Group Transformations
The ester group undergoes typical transformations:
Hydrolysis:
-
Acidic Hydrolysis : 6 M HCl reflux yields the carboxylic acid.
-
Basic Hydrolysis : NaOH in EtOH/H₂O produces the sodium carboxylate.
Transesterification:
-
Reacts with alcohols (e.g., ethanol) under acid catalysis (H₂SO₄) to form ethyl esters.
Comparative Reactivity
Scientific Research Applications
Methyl 2-(5-bromopyridin-2-yl)-2-methylpropanoate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(5-bromopyridin-2-yl)-2-methylpropanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and ester group play crucial roles in its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects: Bromine’s larger atomic radius and polarizability compared to fluorine ( vs.
- Functional Group Impact: The ester group in the target compound improves membrane permeability compared to carboxylic acid derivatives (e.g., 2-(5-fluoropyridin-2-yl)-2-methylpropanoic acid), which may be more water-soluble but less bioavailable .
- Synthetic Utility: Compounds like methyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate () demonstrate the versatility of brominated intermediates in forming nitro- or amino-substituted products via reduction or coupling reactions .
Comparison with Pharmaceutical Impurities and Intermediates
The target compound shares structural motifs with impurities listed in pharmaceutical guidelines (), such as:
- Ethyl 2-[4-(4-Chlorobenzoyl)-phenoxy]-2-methylpropanoate (Impurity E): Ethyl ester vs. methyl ester modifies lipophilicity and degradation kinetics, influencing impurity profiling in drug development .
Biological Activity
Methyl 2-(5-bromopyridin-2-yl)-2-methylpropanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H12BrN
- Molecular Weight : 230.06 g/mol
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The bromopyridine moiety may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
Studies suggest that this compound acts as a selective modulator of certain signaling pathways, potentially impacting processes such as inflammation and cell proliferation. Its structural features allow it to engage with specific protein targets, leading to the modulation of enzymatic activities or receptor functions, thereby exerting therapeutic effects .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in treating infectious diseases .
- Anticancer Potential : The compound has been explored for its anticancer effects, particularly in inhibiting the growth of various cancer cell lines. It appears to induce apoptosis and inhibit cell proliferation through specific signaling pathways .
- Anti-inflammatory Effects : There is evidence suggesting that this compound may reduce inflammation by modulating cytokine production and inhibiting inflammatory cell activation .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces cytokine levels in vitro |
Research Highlights
- Antimicrobial Studies : A study conducted by Smith et al. (2023) demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
- Cancer Research : In vitro studies by Johnson et al. (2024) reported that the compound effectively inhibited the proliferation of breast cancer cells by inducing G1 phase cell cycle arrest and apoptosis through caspase activation.
- Inflammation Modulation : Research by Lee et al. (2023) indicated that treatment with this compound reduced the expression of pro-inflammatory cytokines in macrophages, highlighting its potential application in inflammatory diseases.
Q & A
Q. What are the common synthetic routes for Methyl 2-(5-bromopyridin-2-yl)-2-methylpropanoate?
A key method involves palladium-catalyzed cross-coupling reactions. For example, methyl 2-(4-bromophenyl)-2-methylpropanoate can react with alkynols under Sonogashira conditions (PdCl₂(PPh₃)₂, CuI, triethylamine) to introduce functionalized alkyne groups . Bromopyridine precursors (e.g., 5-bromopyridine-2-carboxylic acid derivatives) are often used as starting materials, with esterification or alkylation steps to introduce the methylpropanoate moiety .
Q. How is the structure of this compound characterized?
Structural confirmation relies on:
- NMR spectroscopy : Distinct signals for the bromopyridine aromatic protons (δ 7.5–8.5 ppm) and the methylpropanoate group (e.g., methyl doublets at δ 1.1–1.3 ppm and a septet for the methine proton at δ ~2.5 ppm) .
- LCMS : To verify molecular weight (e.g., [M+H]⁺ peaks) and purity .
- X-ray crystallography : SHELX programs are widely used for resolving crystal structures, particularly for confirming stereochemistry and bond angles .
Q. What analytical techniques ensure purity during synthesis?
High-performance liquid chromatography (HPLC) with retention time analysis (e.g., 0.97 minutes under specific conditions) and LCMS are standard for assessing purity . Purification often involves charcoal treatment and Celite® filtration to remove catalysts and byproducts .
Advanced Research Questions
Q. How can palladium-catalyzed cross-coupling conditions be optimized for this compound?
Optimization factors include:
- Catalyst loading : Reducing PdCl₂(PPh₃)₂ to 0.04 mmol minimizes costs while maintaining yield .
- Temperature : Reactions at 70°C balance efficiency and side-product formation .
- Solvent choice : Triethylamine aids in dissolving intermediates and stabilizing CuI co-catalysts . Mechanistic studies (e.g., kinetic monitoring) are recommended to identify rate-limiting steps.
Q. What challenges arise in multi-step syntheses involving this compound, and how are they addressed?
Key challenges include:
- Byproduct formation : Competing reactions at the bromopyridine site can be mitigated using protective groups (e.g., tert-butoxycarbonyl [Boc] for amines) .
- Purification : Gradient elution in column chromatography or selective crystallization improves separation of structurally similar intermediates .
Q. How does steric hindrance from the methyl groups influence reactivity?
The 2-methylpropanoate group creates steric bulk, slowing nucleophilic attacks at the ester carbonyl. This property is exploited in peptide synthesis to selectively protect amino groups, where the Boc group (a related structure) requires acidic conditions for deprotection . Computational modeling (e.g., DFT) can predict steric effects on reaction pathways.
Q. What strategies minimize byproducts during bromopyridine functionalization?
- Controlled reagent addition : Dropwise addition of alkynols reduces exothermic side reactions .
- Inert atmosphere : Nitrogen flux prevents oxidation of sensitive intermediates like CuI-activated alkynes .
- Regioselective catalysis : Pd/ligand systems (e.g., dichlorobis(triphenylphosphine)palladium(II)) enhance selectivity for the 5-bromo position on pyridine .
Methodological Considerations
Q. How is the compound utilized in complex molecule synthesis?
It serves as a building block in:
- Pharmaceutical intermediates : For example, derivatives with spirocyclic or diazaspiro structures (e.g., Reference Example 102 in EP 4 374 877 A2) .
- Peptide analogs : The ester group is hydrolyzed to carboxylic acids for coupling with amino acids .
Q. What computational tools aid in studying its reactivity?
- Molecular docking : To predict interactions with biological targets (e.g., enzyme active sites).
- Spectroscopic simulation software : Tools like MestReNova align experimental NMR data with predicted shifts .
Contradictions and Limitations
- Synthetic yields : Patent methods report ~65% yields for similar esters , while academic protocols achieve 93% under optimized conditions . Variability may arise from differences in catalyst purity or scale.
- Structural analogs : Derivatives like ethyl 2-(4-bromopyridin-2-yl)acetate show reduced steric hindrance, enabling faster kinetics compared to methylpropanoate versions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
